molecular formula C14H11FN2O2S2 B6522192 3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 896686-47-8

3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No. B6522192
CAS RN: 896686-47-8
M. Wt: 322.4 g/mol
InChI Key: HJTAOBTYHZRFCQ-UHFFFAOYSA-N
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Description

The compound “3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . These compounds have been reported to exhibit various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, with a fluorophenylmethylsulfanyl group attached at the 3-position .

Scientific Research Applications

Cardiovascular Effects

1,2,4-Benzothiadiazine 1,1-dioxides (related to our compound) are known for their cardiovascular and hypertensive effects. They also act as ATP-sensitive potassium channel openers .

Synthetic Strategies

Researchers have developed various synthetic methods to access 1,2,4-triazole-containing scaffolds. These methods provide access to a wide range of derivatives via multistep synthetic routes . For instance, the use of 3-amino-1,2,4-triazole in the synthesis of these privileged scaffolds is an area of active research.

Future Directions

Future research could focus on synthesizing this compound and investigating its biological activity. The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has shown promise in various therapeutic areas, and this compound could potentially exhibit similar activities .

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S2/c15-11-6-2-1-5-10(11)9-20-14-16-12-7-3-4-8-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTAOBTYHZRFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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